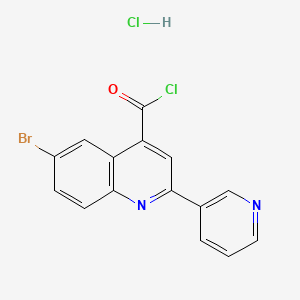

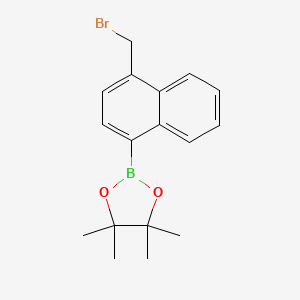

4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester

Overview

Description

“4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” is an organoboron compound that is extensively researched for its potential applications in organic synthesis and catalysis . It is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” involves the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” is characterized by the presence of a boronic ester moiety, which is a stable and versatile functional group in organic synthesis .Chemical Reactions Analysis

The chemical reactions involving “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” include the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” are influenced by the presence of the boronic ester moiety. This moiety is relatively stable and can be converted into a broad range of functional groups .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

This compound is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The SM coupling is known for its mild conditions and functional group tolerance, making it ideal for synthesizing complex organic molecules .

Protodeboronation

Protodeboronation: of pinacol boronic esters, including 4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester, is a critical step in organic synthesis. It allows for the formal anti-Markovnikov hydromethylation of alkenes, expanding the toolkit for chemists to modify molecules .

Preparation of Host Materials

The compound can be used to synthesize intermediates like methyl 5-bromo-2-(naphthalene-1-yl)benzoate , which is a starting material for the preparation of 9-anthracene-spirobenzofluorene host materials. These host materials have applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Synthesis of DYRK1A Inhibitors

It serves as a precursor in the synthesis of new compounds such as pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs , which act as inhibitors for the DYRK1A enzyme. These inhibitors have potential therapeutic applications in treating neurological disorders .

Organic Synthesis and Pharmaceuticals

As an important raw material and intermediate, this compound is utilized in various domains of organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production. Its versatility stems from the boronic ester functional group, which is a cornerstone in modern synthetic chemistry .

Hydrolysis of Cellulose

In the field of materials science, this compound is used to create bifunctional polymers that are effective in the hydrolysis of cellulose. This application is particularly relevant for the production of biofuels and the processing of biomass .

Functional Group Transformations

The boron moiety in the compound can be transformed into a wide array of functional groups. These transformations are essential in the development of new chemical entities and have broad implications in medicinal chemistry .

Borylation Approaches

Lastly, the compound is involved in various borylation approaches, which are key for introducing boron into organic molecules. This is crucial for subsequent reactions, such as the aforementioned Suzuki–Miyaura coupling, and for the synthesis of boron-doped materials with unique properties .

Future Directions

properties

IUPAC Name |

2-[4-(bromomethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BBrO2/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-10H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPTWLZSCKVHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)

![Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1527114.png)

![Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1527116.png)

![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)

![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)

![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)

![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)